Structural Revision Defines Two Non‑Equivalent Chemical Entities Under the Same Name
The originally reported structure of 9‑methoxystrobilurin L contained a 1,4‑benzodioxan ring. Total synthesis of this structure and comparison of its NMR spectra with those of the natural isolate demonstrated that the natural product actually possesses a 1,5‑benzodioxepin ring, identical to the core of 9‑methoxystrobilurin K [1]. Consequently, synthetic 9‑methoxystrobilurin L prepared according to the original 1,4‑benzodioxan structure is a different chemical entity from the natural product.
| Evidence Dimension | Core heterocyclic structure |
|---|---|
| Target Compound Data | Natural 9‑methoxystrobilurin L: 1,5‑benzodioxepin (revised structure) |
| Comparator Or Baseline | Synthetic 9‑methoxystrobilurin L: 1,4‑benzodioxan (originally proposed structure) |
| Quantified Difference | Structural non‑identity; two distinct chemical entities |
| Conditions | ¹H and ¹³C NMR comparison in CD₃OD and CDCl₃ between synthetic and naturally‑occurring samples |
Why This Matters
Procurement of '9‑methoxystrobilurin L' without specifying which structural form is supplied risks obtaining the less active 1,4‑benzodioxan isomer, compromising experimental reproducibility.
- [1] Aiba, Y.; Hasegawa, D.; Marunouchi, T.; Nagasawa, K.; Uchiro, H.; Kobayashi, S. Total Synthesis and Antifungal Activity of 9-Methoxystrobilurin L as the Originally Proposed 1,4-Benzodioxan Structure. Bioorg. Med. Chem. Lett. 2001, 11 (20), 2783–2786. View Source
